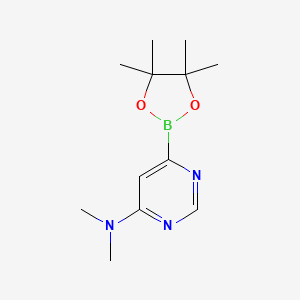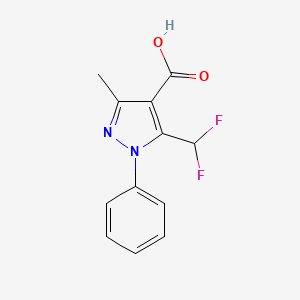
5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a topic of interest in recent years. A regioselective synthesis of 5-difluoromethyl and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines has been reported . The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .Chemical Reactions Analysis
Difluoromethylation reactions have been studied extensively. These reactions involve the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). The reactions can be classified into electrophilic, nucleophilic, and free radical difluoromethylation reactions .Scientific Research Applications
Structural and Spectral Investigations
One study focused on the structural and spectral analysis of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research involved experimental and theoretical studies, including NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. These findings are crucial for understanding the compound's chemical properties and potential applications in material science and pharmacology (Viveka et al., 2016).
Antifungal Activity
Another study synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides to evaluate their antifungal activity against several phytopathogenic fungi. This research demonstrated that some derivatives exhibited significant antifungal properties, surpassing those of commercial antifungal agents. The study also employed molecular docking to understand the interaction mechanisms, providing insights into developing new antifungal agents (Du et al., 2015).
Synthesis and Applications in Organic Chemistry
Research on ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates explored their use as precursors in cross-coupling reactions to synthesize condensed pyrazoles. These compounds serve as valuable intermediates in organic synthesis, potentially applicable in creating complex molecules for pharmaceutical and material science applications (Arbačiauskienė et al., 2011).
Antibacterial Screening
A study on the synthesis and antibacterial screening of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids revealed some compounds as effective antibacterial agents. This highlights the potential of pyrazole derivatives in developing new antibacterial drugs (Maqbool et al., 2014).
Heterocyclic Dyes
The creation of heterocyclic dyes based on 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid showcases the chemical's utility in dye chemistry. These dyes' optical properties depend on the substituents and the heterocyclic ring type, illustrating the compound's adaptability in designing new materials with specific optical characteristics (Tao et al., 2019).
properties
IUPAC Name |
5-(difluoromethyl)-3-methyl-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-7-9(12(17)18)10(11(13)14)16(15-7)8-5-3-2-4-6-8/h2-6,11H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZKLXFLHWLUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Fluoromethyl)oxan-4-yl]methanol](/img/structure/B1457731.png)
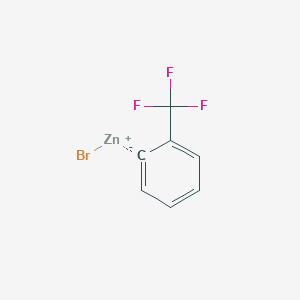
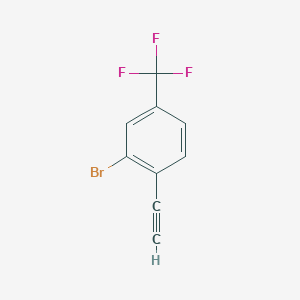
![5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457738.png)
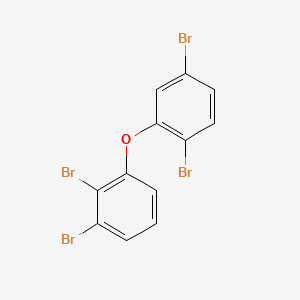
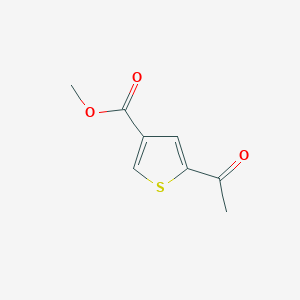
![3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1457741.png)
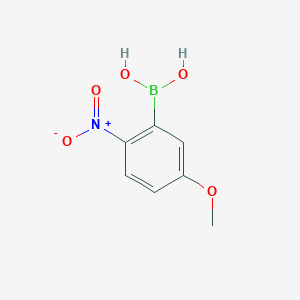
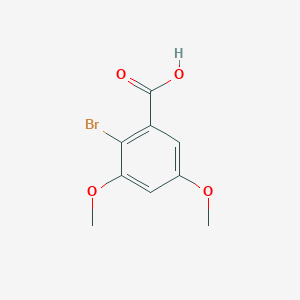
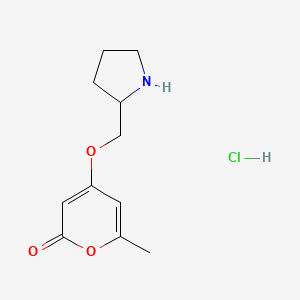
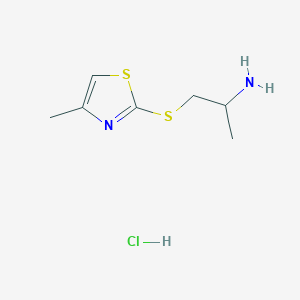
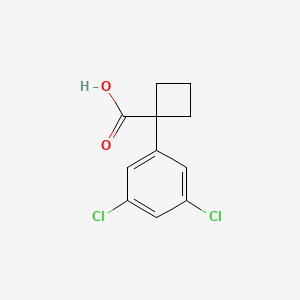
![2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B1457752.png)
